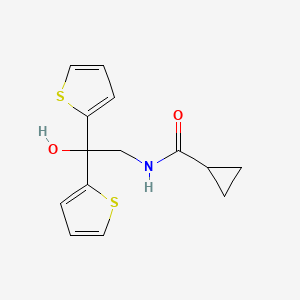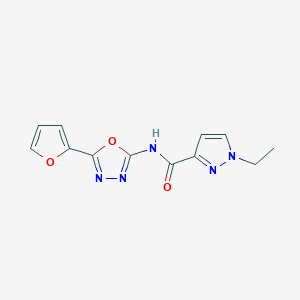![molecular formula C13H14O2 B2425626 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2126163-33-3](/img/structure/B2425626.png)
1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbicyclo[211]hexane-5-carboxylic acid is a unique chemical compound characterized by its bicyclic structure This compound is part of the bicyclo[211]hexane family, which is known for its rigid and compact molecular framework
Preparation Methods
The synthesis of 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be carried out under specific conditions using ultraviolet light to initiate the cycloaddition process . The resulting product can be further derivatized through various chemical transformations to obtain the desired compound.
Chemical Reactions Analysis
1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The phenyl group can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Biology: The compound’s rigid structure makes it useful in studying molecular interactions and binding affinities.
Industry: Used in the synthesis of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets through its phenyl and carboxylic acid groups. These interactions can influence various biochemical pathways, depending on the specific application. The rigid bicyclic structure also plays a role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic framework but differ in the substituents attached to the ring system.
Cyclopentane derivatives: These compounds have a similar rigid structure but lack the bicyclic nature of this compound.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a phenyl group and a carboxylic acid functional group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12(15)11-9-6-7-13(11,8-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAUOHACBUUPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)
![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2425554.png)
![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

![ethyl 6-benzyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)
![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)
![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)
![N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2425564.png)

